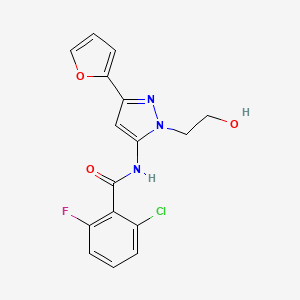

2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O3/c17-10-3-1-4-11(18)15(10)16(23)19-14-9-12(13-5-2-8-24-13)20-21(14)6-7-22/h1-5,8-9,22H,6-7H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVVCLNCLMIRDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC(=NN2CCO)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

Substitution on the Benzamide Core: The benzamide core is synthesized by reacting 2-chloro-6-fluorobenzoyl chloride with the pyrazole derivative in the presence of a base like triethylamine.

Hydroxyethyl Substitution: The hydroxyethyl group is introduced via an alkylation reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro and fluoro groups on the benzamide core can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

Reduction: Formation of an amine from a nitro group.

Substitution: Formation of substituted benzamides with various functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

Protein Binding Studies: Useful in studying protein-ligand interactions.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.

Antimicrobial Activity: Possible use as an antimicrobial agent due to its structural similarity to known bioactive compounds.

Industry

Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

(a) N-(2-Chloro-6-Fluorobenzyl)-5-(Furan-2-yl)-2H-1,2,4-Triazol-3-Amine (FTZ)

- Structure : Shares the 2-chloro-6-fluorobenzyl motif and furan-2-yl substituent but replaces the pyrazole with a 1,2,4-triazole ring .

- Functional Differences: Benzamide vs. Benzylamine: The target compound’s amide group increases hydrogen-bond acceptor/donor capacity compared to FTZ’s benzylamine. Pyrazole vs. Triazole: Pyrazole (5-membered, two adjacent nitrogen atoms) vs. triazole (three nitrogen atoms in positions 1,2,4), altering electronic distribution and steric bulk. Hydroxyethyl Group: Unique to the target compound, improving solubility (logP reduction) compared to FTZ’s simpler substituents.

(b) 2-[3-[[7-[3-[Ethyl(2-Hydroxyethyl)-Amino]-Propoxy]-Quinazolin-4-yl]-Amino]-1H-Pyrazol-5-yl]-N-(3-Fluorophenyl)-Acetamide

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide, identified by its CAS number 1219913-47-9, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, focusing on its antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 349.74 g/mol. The structure includes a furan ring and a pyrazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃ClFN₃O₃ |

| Molecular Weight | 349.74 g/mol |

| CAS Number | 1219913-47-9 |

Antiviral Properties

Recent studies have indicated that compounds containing pyrazole derivatives exhibit promising antiviral activity. For instance, related pyrazole compounds have demonstrated effectiveness against various viruses, including HIV and influenza. Specifically, compounds similar to this compound have shown inhibitory effects on HIV replication in vitro at low concentrations (4 to 20 μg/mL) .

Case Study: Antiviral Efficacy

A comparative study on the antiviral efficacy of various pyrazole derivatives revealed that certain modifications in the structure significantly enhance their activity against HIV. The introduction of electron-withdrawing groups at specific positions on the pyrazole ring improved the compounds' potency against resistant strains of the virus .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

- Chlorine and Fluorine Substituents : The presence of chlorine and fluorine atoms has been associated with increased lipophilicity and enhanced binding affinity to viral targets.

- Furan Ring : The furan moiety contributes to the compound's overall stability and interaction with biological macromolecules.

- Hydroxyethyl Group : This group may enhance solubility and bioavailability, critical factors for therapeutic efficacy.

Research Findings

Research indicates that modifications in the pyrazole ring can lead to significant variations in biological activity. For example, a study found that certain derivatives exhibited IC50 values as low as 0.26 μM against HIV reverse transcriptase, showcasing the potential of structural optimization in enhancing antiviral properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-6-fluoro-N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions, including condensation of substituted benzamides with pyrazole derivatives. A typical approach involves:

- Step 1 : Activation of the benzamide carbonyl group using coupling reagents (e.g., EDC/HOBt) for amide bond formation with the pyrazole amine .

- Step 2 : Functionalization of the pyrazole core with a hydroxyethyl group via nucleophilic substitution or Mitsunobu reaction .

- Intermediate Characterization : Key intermediates (e.g., 3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine) are analyzed using / NMR to confirm regioselectivity and LC-MS to verify purity (>95%) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies protons on the furan, pyrazole, and hydroxyethyl groups, while NMR confirms the fluorine substituent’s position on the benzamide .

- Mass Spectrometry : High-resolution ESI-MS determines the molecular ion ([M+H]) and fragments, aiding in structural validation .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm, N-H bend at ~1540 cm) .

Q. What are the key structural features influencing this compound’s reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : The 2-chloro-6-fluoro substitution on the benzamide enhances electrophilicity, facilitating nucleophilic attacks at the carbonyl carbon .

- Hydroxyethyl Group : The polar hydroxyethyl side chain improves solubility in polar solvents (e.g., DMSO, ethanol), critical for biological assays .

- Furan-Pyrazole Hybrid : The conjugated system may contribute to π-π stacking interactions in target binding .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect impurities (e.g., hydrolyzed benzamide) .

- Light Sensitivity : Expose to UV (254 nm) for 24–48 hours; quantify photodegradation products using LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst). For example, optimize amide coupling at 0–5°C in DMF to minimize side reactions .

- In-Line Analytics : Implement flow chemistry with real-time FTIR to monitor intermediates and adjust residence time dynamically .

Q. What mechanistic insights explain this compound’s biological activity in antimicrobial assays?

- Methodological Answer :

- Target Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to bacterial enoyl-ACP reductase (FabI), validated via MIC assays against S. aureus (IC ~2.5 µM) .

- Resistance Profiling : Serial passage experiments in E. coli identify mutations in FabI (e.g., G93V) linked to reduced efficacy .

Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?

- Methodological Answer :

- QSAR Modeling : Train models on logP, polar surface area, and H-bond donors to predict blood-brain barrier penetration. Replace the hydroxyethyl group with a morpholine ring to improve bioavailability (calculated logP reduction from 3.1 to 2.4) .

- ADMET Prediction : Use SwissADME to optimize metabolic stability; introduce fluorine at the pyrazole 4-position to block CYP3A4-mediated oxidation .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Replicate cytotoxicity assays (e.g., MTT) in triplicate using identical cell lines (e.g., HEK293 vs. HeLa) and normalize to positive controls (e.g., doxorubicin) .

- Orthogonal Validation : Confirm target engagement via SPR (binding affinity) and cellular thermal shift assays (CETSA) to resolve discrepancies between enzymatic and cell-based results .

Q. What strategies are effective in synthesizing and testing structural analogs with modified heterocyclic cores?

- Methodological Answer :

- Scaffold Hopping : Replace the furan with thiophene or pyrrole using Suzuki-Miyaura cross-coupling (Pd(PPh), KCO, dioxane/water). Screen analogs for improved solubility via shake-flask logD measurements .

- Bioisosteric Replacement : Substitute the pyrazole with triazole to enhance metabolic stability. Evaluate using microsomal stability assays (e.g., human liver microsomes, NADPH cofactor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.